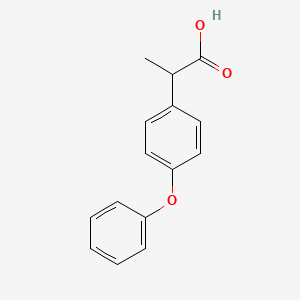

2-(4-Phenoxyphenyl)propanoic acid

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C15H14O3 |

|---|---|

Peso molecular |

242.27 g/mol |

Nombre IUPAC |

2-(4-phenoxyphenyl)propanoic acid |

InChI |

InChI=1S/C15H14O3/c1-11(15(16)17)12-7-9-14(10-8-12)18-13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17) |

Clave InChI |

CQWOKJLMSWMOCJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |

Origen del producto |

United States |

Synthetic Methodologies for 2 4 Phenoxyphenyl Propanoic Acid and Analogues

Classical Synthetic Routes to 2-(4-Phenoxyphenyl)propanoic Acid

Traditional methods for constructing the this compound scaffold primarily rely on foundational reactions in organic chemistry, such as Friedel-Crafts acylation and various alkylation and hydrolysis sequences.

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry used to install acyl or alkyl groups onto an aromatic ring. In the context of synthesizing profen-like structures, this reaction can be applied to a diaryl ether backbone like diphenyl ether. wikipedia.org Diphenyl ether can undergo Friedel-Crafts acylation, which involves the reaction of the ether with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a ketone precursor. This ketone can then be further elaborated to the desired propanoic acid moiety.

A related approach has been successfully used for the synthesis of 2-(4-alkylphenyl)propanoic acid analogues. This method involves the direct Friedel-Crafts reaction between an alkylbenzene (e.g., toluene, ethylbenzene) and a 2-chloropropionate ester, using anhydrous aluminum chloride as the catalyst in a suitable solvent like toluene. google.com The reaction is typically conducted at low temperatures (-5 °C to 5 °C) for an extended period (12–48 hours) to yield the intermediate 2-(4-alkylphenyl)propionate ester, which is subsequently hydrolyzed to the final carboxylic acid. google.com This approach benefits from a short synthesis sequence and relatively mild conditions. google.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Ref |

| Alkylbenzene | 2-Chloropropionate | Anhydrous Aluminum Chloride | 2-(4-Alkylphenyl)ethyl propionate (B1217596) | google.com |

| Diphenyl ether | Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Acylated Diphenyl Ether | wikipedia.org |

Alkylation followed by hydrolysis represents a common and versatile pathway to this compound and its analogues. This strategy typically involves the formation of an ether linkage between a phenol (B47542) and a propionate derivative, followed by the hydrolysis of the ester to the carboxylic acid.

One prominent example is the synthesis of the key intermediate 2-(4-hydroxyphenoxy)propionic acid. In one method, hydroquinone (B1673460) is reacted with ethyl 2-bromopropionate in the presence of a base. google.com Subsequent hydrolysis of the resulting ester, 2-(4-hydroxyphenoxy) ethyl propionate, using an aqueous sodium hydroxide (B78521) solution followed by acidification, yields the target acid with high efficiency (93% yield). google.com A similar process starts with phenol and S-2-chloropropionic acid, which undergo an alkylation reaction. google.com The resulting 2-phenoxypropionic acid is then halogenated and subsequently hydrolyzed under pressure at elevated temperatures (150-160 °C) using a supported copper catalyst to produce R-(+)-2-(4-hydroxyphenoxy)propionic acid. google.com

The final hydrolysis step is a common feature in many synthetic routes. For instance, 2-[4-(2-quinoxalinyloxy)phenoxy]propanoic acid is prepared by the hydrolysis of its corresponding methyl ester using potassium hydroxide in a methanol (B129727)/water solvent system. prepchem.com The reaction is stirred overnight at room temperature, and the product is precipitated by acidification. prepchem.com Similarly, the hydrolysis of 2-(4-acetoxyphenoxy)propanoic acid using hydrochloric acid in refluxing ethanol (B145695) provides 2-(4-hydroxyphenoxy)propanoic acid in high yield. prepchem.com

| Starting Material | Alkylating/Acylating Agent | Hydrolysis Conditions | Product | Yield | Ref |

| Hydroquinone | Ethyl 2-bromopropionate | 10% NaOH, then HCl | 2-(4-Hydroxyphenoxy)propionic acid | 93% | google.com |

| Phenol | S-2-Chloropropionic acid | Supported Cu catalyst, 150-160°C | R-(+)-2-(4-Hydroxyphenoxy)propionic acid | >85% | google.com |

| Methyl 2-[4-(2-quinoxalinyloxy)phenoxy]propanoate | N/A | KOH in Methanol/Water | 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid | - | prepchem.com |

| 2-(4-Acetoxyphenoxy)propanoic acid | N/A | HCl in Ethanol (reflux) | 2-(4-Hydroxyphenoxy)propanoic acid | 93% | prepchem.com |

Advanced Synthetic Strategies for this compound Derivatization

Modern synthetic chemistry seeks to improve upon classical methods by enhancing stereoselectivity, reducing environmental impact, and employing novel catalytic systems for greater efficiency and precision.

The biological activity of chiral molecules like this compound often resides in a single enantiomer. Therefore, methods to synthesize enantiomerically pure forms are highly valuable. One straightforward approach is to use a chiral starting material. For example, the synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid is achieved by starting with S-2-chloropropionic acid, thereby setting the stereochemistry at the beginning of the reaction sequence. google.com

More broadly, the field of asymmetric catalysis offers powerful tools for enantioselective synthesis. chemrxiv.org While not applied directly to this compound in the provided sources, techniques like hydrogen-bond-donor catalysis are used to create versatile chiral building blocks. chemrxiv.org These catalysts can activate substrates towards enantioselective transformations, representing a key strategy for accessing single-enantiomer products without relying on stoichiometric chiral auxiliaries. chemrxiv.org The development of novel chiral organocatalysts, such as those based on a binaphthylazepine scaffold, further expands the toolbox for inducing stereoselectivity in various chemical reactions. mdpi.com

Green chemistry aims to design chemical processes that are environmentally benign. This includes using less hazardous solvents, renewable starting materials, and catalytic processes that minimize waste.

A notable example is the synthesis of the analogue 2-(4-formylphenyl)propionic acid. A green process was developed where 2-[4-(bromomethyl)phenyl]propionic acid is oxidized using aqueous hydrogen peroxide, a green oxidant whose only byproducts are water and oxygen. google.com The reaction is performed in water, avoiding the use of organic solvents, and is catalyzed by TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy free radical). This method produces the desired product in high purity and yield (94%) under environmentally friendly conditions. google.com Furthermore, synthetic routes that utilize closed reaction systems and reusable catalysts, as seen in the preparation of R-(+)-2-(4-hydroxyphenoxy)propionic acid, contribute to environmental protection and are well-suited for industrial-scale production. google.com

The development of novel catalysts is crucial for advancing synthetic efficiency and selectivity. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and often reused.

In the synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid, a gamma-alumina supported copper chloride catalyst is employed for the hydrolysis of 2-(4-bromophenoxy)propionic acid. google.com This system provides high reaction yields with few by-products, and the catalyst can be recovered and reused. google.com

Other novel catalytic materials include functionalized natural clays (B1170129) and nanotubes. Halloysite nanotubes (HNTs), for example, can be modified to act as solid acidic catalysts. mdpi.com By treating them with acid or functionalizing them with groups like phenylboronic acid, their catalytic activity in reactions such as the Biginelli reaction is significantly enhanced. mdpi.com Similarly, montmorillonite (B579905) clay impregnated with Lewis acids like zinc chloride (known as "clayzic") has been shown to be a highly effective catalyst for Friedel-Crafts reactions. taylorandfrancis.com

For stereoselective transformations, chemists are developing sophisticated organocatalysts. A novel chiral α-tetrazole-substituted 1,1′-binaphthylazepine has been synthesized and tested as an organocatalyst in asymmetric reactions, demonstrating the ongoing effort to create new catalytic systems that can induce high levels of enantioselectivity. mdpi.com

Synthesis of Structurally Related Phenoxypropanoic Acid Derivatives

The synthesis of phenoxypropanoic acid derivatives, a class of compounds with significant applications, particularly as herbicides, involves several established chemical strategies. google.comsigmaaldrich.com These methods are often adaptable for creating a wide array of structurally diverse analogues, including those related to this compound. The core of these syntheses typically involves the formation of an ether linkage between a phenolic compound and a propanoic acid moiety.

A predominant method for creating the phenoxypropanoic acid structure is through a variation of the Williamson ether synthesis. This involves the reaction of a phenol or a substituted phenol with an ester of a 2-halopropanoic acid, such as ethyl 2-bromopropionate, in the presence of a base. google.com The base, typically an alkali metal carbonate or hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the halide from the propionate ester. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

For the synthesis of specific isomers or more complex derivatives, multi-step reaction sequences are often employed. These can include the use of protecting groups to prevent side reactions on other functional groups within the molecule. For instance, in the synthesis of 2-[4-(hydroxyphenoxy)]propionic acid, a key intermediate, hydroquinone can be first mono-protected (e.g., as a benzyl (B1604629) ether) to ensure that etherification occurs at only one of the two hydroxyl groups. google.com After the ether linkage is formed, the protecting group is removed in a subsequent step. google.com

Furthermore, derivatives can be prepared through the modification of a pre-existing phenoxypropanoic acid core. For example, functional groups on the phenyl rings can be introduced or altered. A common route involves the halogenation of the aromatic ring followed by a nucleophilic substitution to introduce groups like hydroxyls. google.com

The synthesis of optically active phenoxypropanoic acid derivatives is also of significant interest. This can be achieved by using chiral starting materials, such as optically active 2-chloropropionic acid, or through enzymatic or chiral resolution methods. google.com Fermentation processes using specific microorganisms have also been explored as a method to produce these compounds. patsnap.com

Detailed research has outlined various specific conditions and reactant combinations to achieve these syntheses. The following tables summarize findings from several reported synthetic routes for phenoxypropanoic acid derivatives.

Table 1: Synthesis of 2-[4-(Hydroxyphenoxy)]propionic Acid and its Ethyl Ester

This table outlines a multi-step synthesis starting from hydroquinone, involving protection, etherification, deprotection, and hydrolysis steps.

| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield | Reference |

| 1. Mono-protection | Hydroquinone, Benzyl Chloride | Sodium Hydroxide, Water | Alkaline condition | Mono-benzyl ether of hydroquinone | 64% | google.com |

| 2. Etherification | Mono-benzyl ether of hydroquinone, Ethyl 2-bromopropionate | Sodium Hydroxide, Ethanol | Room temperature, 5h stirring | Ethyl 2-(4-(benzyloxy)phenoxy)propanoate | - | google.com |

| 3. Deprotection | Ethyl 2-(4-(benzyloxy)phenoxy)propanoate | Boron trifluoride-etherate, Sodium Iodide | Ice-water bath, 1.5h stirring | Ethyl 2-(4-hydroxyphenoxy)propanoate | - | google.com |

| 4. Hydrolysis | Ethyl 2-(4-hydroxyphenoxy)propanoate | Sodium Hydroxide (10% aq. solution) | Room temperature, 3h stirring, then acidification with HCl | 2-[4-(Hydroxyphenoxy)]propionic acid | - | google.com |

Table 2: General Synthesis of 2-Methyl-2-phenoxy-propionic Acid Derivatives

This table describes a general procedure for the synthesis of phenoxypropionic acid derivatives via Williamson ether synthesis.

| Reactant 1 (Phenol) | Reactant 2 (Halogenated Ester) | Base/Solvent | Key Conditions | Product Type | Reference |

| Substituted Phenol (e.g., 2-thienyl-(3-bromo-4-hydroxy-phenyl)ketone) | Ethyl α-bromoisobutyrate | Potassium Hydroxide / Dimethylsulfoxide (DMSO) | Heated to 50°C, then reaction at room temperature for 3 hours | Ethyl 2-[4-(substituted)-phenoxy]-2-methyl-propionate | google.com |

| Substituted Phenol | Chloroform, Acetone | Potassium Hydroxide | Dropwise addition of chloroform | 2-(Substituted)-2-methyl-propionic acid | google.com |

Table 3: Synthesis of R-(+)-2-(4-hydroxyphenoxy)propionic acid

This table details a route starting from phenol to produce an optically active hydroxyphenoxypropionic acid.

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product | Reference |

| 1. Alkylation | Phenol, S-2-chloropropionic acid | Water, First catalyst (e.g., DMF, NaOH) | Heated in a closed environment under inert gas | 2-Phenoxypropionic acid | google.com |

| 2. Halogenation | 2-Phenoxypropionic acid | Halogenating reagent, Second catalyst | 20-30 °C | 2-(4-Halogenated phenoxy)propionic acid | google.com |

| 3. Hydroxylation | 2-(4-Halogenated phenoxy)propionic acid | Alkali solution, Third catalyst | Sealed, 150-160 °C, micro pressure | R-2-(4-Hydroxyphenoxy)propionic acid | google.com |

Table 4: Synthesis of Heterocyclic Phenoxypropionic Acid Derivatives

This table illustrates the synthesis of a more complex derivative containing a quinoxaline (B1680401) moiety.

Structure Activity Relationship Sar Studies of 2 4 Phenoxyphenyl Propanoic Acid and Derivatives

Systematic Molecular Modification and Analog Design

The systematic modification of the 2-(4-phenoxyphenyl)propanoic acid scaffold has been a strategy to probe the chemical space and understand the structural requirements for biological activity. This involves the synthesis and evaluation of a series of analogs where specific parts of the molecule are altered in a controlled manner.

One approach involves the modification of the core aromatic systems. For instance, in a related series of (2-phenoxyphenyl)acetic acids, it was demonstrated that the introduction of halogen substituents on the phenoxy ring significantly enhanced anti-inflammatory activity. nih.gov This suggests that the electronic properties and size of the substituents on the phenoxy group play a crucial role in the interaction with biological targets.

Another strategy focuses on altering the linker between the two phenyl rings and modifying the acidic function. Studies on related arylpropionic acid derivatives have shown that replacing the phenyl ring with other heterocycles or modifying the propanoic acid chain can lead to compounds with improved pharmacokinetic profiles. humanjournals.com

The design of analogs often involves isosteric replacements, where a functional group is replaced by another group with similar physical or chemical properties. For example, the carboxylic acid group of the propanoic acid moiety might be replaced with a tetrazole or a hydroxamic acid to modulate acidity and membrane permeability.

The following table summarizes the design of some analogs based on the this compound scaffold and the rationale behind their synthesis.

| Analog Type | Modification | Rationale for Design | Reference |

| Halogenated Phenoxy Analogs | Introduction of Cl, F on the phenoxy ring | To investigate the effect of electron-withdrawing groups and steric bulk on activity. | nih.gov |

| Heterocyclic Core Analogs | Replacement of the phenyl ring with isoxazole | To explore the impact of different aromatic systems on target binding. | nih.gov |

| Propanoic Acid Chain Modification | Esterification or amidation of the carboxylic acid | To improve bioavailability and cell permeability. | google.com |

| Alpha-Substituted Analogs | Introduction of a methyl group at the alpha-carbon of the propanoic acid | To investigate the role of steric hindrance near the acidic center. | google.com |

Impact of Stereochemistry on Biological Interactions

The this compound molecule contains a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. It is a well-established principle in pharmacology that stereochemistry can have a profound impact on biological activity.

Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which possess chiral binding sites. The differential binding of enantiomers can lead to significant differences in their pharmacodynamic and pharmacokinetic profiles.

For many arylpropionic acid derivatives, including the widely used non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen, the (S)-enantiomer is the more active form. researchgate.net This is often attributed to a more favorable interaction of the (S)-enantiomer with the active site of cyclooxygenase (COX) enzymes. While specific studies on the stereoisomers of this compound are not extensively detailed in the provided context, the general principles observed for this class of compounds strongly suggest that its biological activity would also be stereospecific.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.govresearchgate.net By identifying the physicochemical properties, or "descriptors," that are correlated with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For a series of this compound derivatives, a QSAR study would typically involve the following steps:

Data Set Selection: A set of compounds with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²). nih.gov

A study on oxadiazole-substituted α-isopropoxy phenylpropanoic acids as dual PPARα and PPARγ activators developed a 2D-QSAR model with good predictive ability (r² = 0.8725, q² = 0.7957, and pred_r² = 0.8136). nih.gov The significant descriptors in this model included counts of specific atoms and functional groups, highlighting the importance of these features for activity. nih.gov Although this study was not on the exact this compound series, it demonstrates the utility of QSAR in understanding the SAR of related structures.

The following table illustrates the types of descriptors that could be used in a QSAR model for the this compound series.

| Descriptor Type | Examples | Potential Influence on Activity | Reference |

| Electronic | Dipole Moment, Partial Atomic Charges | Influences electrostatic interactions with the target protein. | nih.gov |

| Steric | Molecular Weight, Molar Refractivity | Affects the fit of the molecule into the binding pocket. | nih.gov |

| Hydrophobic | LogP, Hydrophobic Surface Area | Governs membrane permeability and hydrophobic interactions with the target. | mdpi.com |

| Topological | Connectivity Indices, Shape Indices | Describes the overall size, shape, and branching of the molecule. | tandfonline.com |

Influence of Phenoxy Moiety and Propanoic Acid Chain Substitutions

The nature and position of substituents on both the phenoxy ring and the propanoic acid chain of this compound can significantly modulate its biological activity.

Phenoxy Moiety Substitutions: Substituents on the phenoxy ring can influence the electronic and steric properties of the molecule, which in turn can affect its binding affinity to a biological target. A study on substituted (2-phenoxyphenyl)acetic acids revealed that halogen substitution, particularly with chlorine, in the phenoxy ring led to a considerable enhancement of anti-inflammatory activity. nih.gov This suggests that electron-withdrawing groups in this position are favorable. The position of the substituent is also critical; for instance, ortho-substitution on the phenoxy ring has been shown to play a role in the structural diversification and selective recognition of receptors in other compound series.

Propanoic Acid Chain Substitutions: Modifications to the propanoic acid chain can impact the acidity, polarity, and metabolic stability of the compound. Esterification or amidation of the carboxylic acid is a common strategy to create prodrugs with improved oral bioavailability. google.com The introduction of a methyl group at the alpha-position of the propanoic acid, as seen in many NSAIDs, can influence both potency and the metabolic profile of the compound. google.com

The following table provides examples of substitutions and their observed effects on the activity of related compounds.

| Moiety | Substitution | Observed Effect on Activity | Reference |

| Phenoxy Ring | Halogen (e.g., Cl) | Enhanced anti-inflammatory activity. | nih.gov |

| Phenoxy Ring | Methoxy (-OCH3) | Can either increase or decrease activity depending on the target. | nih.gov |

| Propanoic Acid Chain | Esterification (-COOR) | Can act as a prodrug, improving bioavailability. | google.com |

| Propanoic Acid Chain | Amidation (-CONR2) | Modulates polarity and potential for hydrogen bonding. | nih.gov |

Mechanistic Investigations of 2 4 Phenoxyphenyl Propanoic Acid S Biological Interactions

Identification and Characterization of Molecular Targets

The primary molecular targets of fenoprofen (B1672519) are the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.govyoutube.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. acs.orgnih.gov By inhibiting COX enzymes, fenoprofen effectively reduces the production of these pro-inflammatory molecules. youtube.comdrugbank.com

Fenoprofen is known to inhibit both COX-1 and COX-2 isoforms. nih.govnih.gov The COX-1 isoform is constitutively expressed in most tissues and is involved in producing prostaglandins that protect the gastrointestinal tract and are important for platelet function. nih.govmedcentral.com In contrast, the COX-2 isoform is typically induced at sites of inflammation by cytokines and other inflammatory stimuli. medcentral.com The anti-inflammatory and analgesic properties of NSAIDs like fenoprofen are largely due to the inhibition of COX-2, while the gastrointestinal side effects are associated with the inhibition of COX-1. acs.org

Enzyme Inhibition Kinetics and Selectivity Profiles

The inhibitory activity of fenoprofen on COX enzymes has been characterized by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity of an NSAID for COX-1 versus COX-2 is often expressed as the ratio of their respective IC50 values.

Different NSAIDs exhibit varying degrees of selectivity for COX-1 and COX-2. nih.gov Fenoprofen is generally considered a non-selective COX inhibitor, meaning it inhibits both isoforms to a similar extent. ijpda.org However, the precise IC50 values and selectivity ratios can vary depending on the experimental conditions and assay systems used. nih.govnih.gov It is important to note that even NSAIDs classified as COX-2 selective can still exert some inhibitory effects on COX-1 at therapeutic concentrations. nih.gov

The kinetics of inhibition can also differ among NSAIDs. Some, like ibuprofen (B1674241), are simple, competitive, and reversible inhibitors that compete with arachidonic acid for the active site of the enzyme. acs.orgnih.gov Others, such as flurbiprofen, exhibit time-dependent inhibition. acs.org Fenoprofen's inhibition kinetics are complex and can be influenced by the substrate being acted upon by the enzyme. For example, studies have shown that fenoprofen is a weak, competitive inhibitor of COX-2 when arachidonic acid is the substrate, but a potent, noncompetitive inhibitor when 2-arachidonoylglycerol (B1664049) is the substrate. acs.org

Table 1: Enzyme Inhibition Data for 2-(4-Phenoxyphenyl)propanoic acid

| Target Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Cyclooxygenase-1 (COX-1) | Varies | Competitive |

| Cyclooxygenase-2 (COX-2) | Varies | Competitive/Noncompetitive |

Note: Specific IC50 values for fenoprofen are highly dependent on the assay conditions and are not consistently reported across all literature. The type of inhibition for COX-2 can vary based on the substrate.

Cellular Pathway Modulation Studies in Preclinical Models

The inhibition of COX enzymes by fenoprofen leads to the downstream modulation of various cellular pathways. The primary effect is the reduced synthesis of prostaglandins, which play a crucial role in signaling pathways related to inflammation, pain, and fever. youtube.com By decreasing prostaglandin (B15479496) levels, fenoprofen attenuates the inflammatory response, reduces pain perception, and lowers body temperature.

In preclinical models, the anti-inflammatory effects of fenoprofen have been demonstrated by reductions in joint swelling, and pain relief. drugbank.com The exact mechanisms by which fenoprofen modulates cellular pathways are still under investigation, but it is understood that the reduction in prostaglandins is a key initiating event.

Furthermore, the activation of PPARs by fenoprofen may also contribute to its cellular effects. nih.gov PPARs are involved in the regulation of lipid metabolism and inflammation. nih.gov Fenofibrate, a structurally related compound, has been shown to exert immunomodulatory effects that could be beneficial in certain disease states. nih.gov While more research is needed, it is possible that fenoprofen's interaction with PPARs could lead to broader cellular effects beyond COX inhibition.

Some studies have also explored the potential of propanoic acid derivatives in other therapeutic areas. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been investigated for their anticancer and antioxidant properties in preclinical models. mdpi.com These studies highlight the potential for this chemical scaffold to be explored for a variety of biological activities.

Ligand-Target Binding Dynamics and Affinity Analysis

The binding of fenoprofen to COX enzymes has been studied using various techniques, including X-ray crystallography and computational modeling. These studies provide insights into the specific interactions between the drug and its target at the molecular level.

The crystal structure of COX-1 in complex with other propionic acid NSAIDs, such as ibuprofen and flurbiprofen, reveals that the carboxylate group of the inhibitor forms important hydrogen bonds with arginine and tyrosine residues within the active site of the enzyme. acs.org It is likely that fenoprofen binds in a similar manner, with its propionic acid moiety interacting with key residues in the COX active site.

The development of computational models, such as DynamicBind, is enhancing our understanding of ligand-target interactions. nih.gov These models can predict how a protein's structure might change upon ligand binding, providing a more dynamic view of the binding process. Such tools could be valuable in further elucidating the specific binding dynamics of fenoprofen with its molecular targets.

Computational and Theoretical Chemistry in 2 4 Phenoxyphenyl Propanoic Acid Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the binding of a ligand to a biological target. In the context of 2-(4-phenoxyphenyl)propanoic acid and its analogs, these methods are crucial for understanding their mechanism of action, particularly as inhibitors of enzymes like cyclooxygenases (COX) and matrix metalloproteinases (MMPs).

Molecular Docking:

Molecular docking studies on derivatives of propanoic acid have provided valuable insights into their binding modes within enzyme active sites. For instance, studies on the structurally similar non-steroidal anti-inflammatory drug (NSAID) ketoprofen (B1673614), which is 2-(3-benzoylphenyl)propanoic acid, have shown that its derivatives can dock effectively into the active sites of both COX-1 and COX-2. fishersci.com These studies often utilize flexible ligand docking to account for the conformational changes of the ligand upon binding. fishersci.com The analysis of docking results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. fishersci.com For this compound, it is anticipated that the carboxylic acid moiety would form critical interactions with key residues in the active site of target enzymes, similar to what is observed for other profens. nih.gov

Software commonly used for such studies includes AutoDock and DOCK, which have been shown to be reliable in predicting the binding poses of MMP inhibitors. nih.gov For example, docking studies of ketoprofen derivatives into MMP-3 have shown that they can occupy the same position as the native co-crystallized ligand. fishersci.com

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, allowing researchers to study the stability of the binding and the conformational changes over time. nih.gov These simulations can help to refine the binding poses obtained from molecular docking and to calculate binding free energies. chemicalbook.com For example, MD simulations of complexes between MMP-2 and various inhibitors have been used to assess the stability of the docked conformations, with root mean square deviation (RMSD) values providing a measure of this stability. chemicalbook.com While specific MD simulation studies on this compound are not widely reported, the methodologies applied to its analogs, such as fenoprofen (B1672519) and other NSAIDs, are directly transferable. nih.govnih.gov These simulations are often performed using software packages like GROMACS and can involve hybrid quantum mechanical/molecular mechanical (QM/MM) methods to accurately model chemical reactions within the active site. nih.gov

Table 1: Computational Tools in Ligand-Target Interaction Studies

| Computational Technique | Purpose | Common Software | Key Outputs |

|---|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | AutoDock, DOCK, MOE | Binding affinity (scoring functions), binding pose, key interacting residues. |

| Molecular Dynamics | Simulates the time-dependent behavior of a molecular system. | GROMACS, AMBER | Trajectory of atomic positions, conformational changes, binding free energy, RMSD. |

| QM/MM | Combines quantum mechanics and molecular mechanics for large systems. | Gaussian, ORCA | Reaction mechanisms, charge distribution in the active site. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their structure, stability, and reactivity. Methods like Density Functional Theory (DFT) are commonly used to calculate various molecular descriptors. nih.govnih.gov

For derivatives of propanoic acid, these calculations can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

In studies of similar phenolic compounds, DFT calculations have been used to determine properties like hardness, chemical potential, and electrophilicity index, which are valuable in assessing the toxicity and reactivity of the compounds. nih.gov For this compound, such calculations would help in understanding its reactivity profile and its potential to interact with biological macromolecules. Time-dependent DFT (TD-DFT) can also be used to predict the electronic absorption spectra of the molecule. nih.gov

Table 2: Key Electronic Properties from Quantum Chemical Calculations

| Property | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate an electron. |

| LUMO Energy | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Dipole Moment | Measures the overall polarity of the molecule. |

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. csmres.co.uk This is crucial for pharmacophore modeling and for understanding how the molecule fits into a receptor's binding site. csmres.co.uk

Computational methods for conformational analysis include systematic searches, stochastic methods, and molecular dynamics simulations. csmres.co.uk The resulting conformations can be used to generate a conformational ensemble for 3D pharmacophore searching, increasing the chances of identifying the bioactive conformation. csmres.co.uk

For the structurally related 2-(4-hydroxyphenoxy)propanoic acid, crystal structure analysis has revealed a specific orientation of the carboxyl group with respect to the benzene (B151609) ring. nih.gov This provides experimental validation for the types of conformations that are energetically favorable. Computational conformational analysis of this compound would involve exploring the rotational freedom around the single bonds, particularly the ether linkage and the bond connecting the phenyl ring to the propanoic acid moiety, to map out its potential energy surface.

Table 3: Approaches in Conformational Analysis

| Method | Description |

|---|---|

| Systematic Search | Explores all possible conformations by rotating bonds at fixed increments. |

| Stochastic Search | Randomly samples the conformational space to find low-energy structures. |

| Molecular Dynamics | Simulates the motion of the molecule over time to explore different conformations. |

| X-ray Crystallography | Provides the solid-state conformation of the molecule. nih.gov |

Computational Approaches for Predicting Biological Activity

Computational models can be used to predict the biological activity of a compound before it is synthesized and tested experimentally. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of such approaches. nih.govnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or properties. nih.govnih.gov

For propionic acid derivatives, QSAR studies have demonstrated that topological parameters and molecular connectivity indices can be correlated with their antibacterial and antifungal activities. nih.gov In the case of fenamate derivatives, another class of NSAIDs, QSAR studies have shown the importance of the lipophilicity (π) of the molecule for its anti-inflammatory activity. nih.gov

For this compound, a QSAR study could be developed by synthesizing a series of analogs with varying substituents and correlating their biological activities with calculated molecular descriptors. Furthermore, online prediction tools like PASS (Prediction of Activity Spectra for Substances) can be used to predict a wide range of biological activities based on the compound's structure. In silico methods are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which is a critical step in the early stages of drug discovery. nih.gov

Prodrug and Chemical Derivatization Strategies for 2 4 Phenoxyphenyl Propanoic Acid

Rationale and Design Principles for Prodrugs of 2-(4-Phenoxyphenyl)propanoic Acid

A prodrug is an inactive or less active bioreversible derivative of a parent drug molecule that undergoes chemical or enzymatic transformation in the body to release the active drug. chemicalbook.comnih.gov The primary rationale for designing prodrugs of carboxylic acid-containing compounds like this compound, which is a structural analog of non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen (B1673614) and ibuprofen (B1674241), is often to mask the free carboxylic acid group. rjptonline.orgresearchgate.net This free acid is frequently associated with gastrointestinal irritation. rjptonline.orgresearchgate.net By temporarily converting the carboxylic acid into a different functional group, such as an ester or an amide, it is possible to reduce this localized irritation.

The design of prodrugs for this compound follows several key principles:

Carrier-Linked Prodrugs : This is the most common approach, where the parent drug is covalently linked to a carrier molecule, often called a "promoiety." nih.gov The linkage, typically an ester or amide bond, is designed to be cleaved in a specific biological environment (e.g., by esterase enzymes in the plasma or tissues) to release the active parent acid. scirp.orgorientjchem.org

Improving Lipophilicity : Esterification of the carboxylic acid group generally increases the lipophilicity of the molecule. scirp.orgorientjchem.org This can enhance its ability to cross biological membranes, a strategy employed for drugs with poor permeability. nih.gov

Modulating Solubility : While esterification often decreases aqueous solubility, conjugation with hydrophilic promoieties like polyethylene (B3416737) glycol (PEG), amino acids, or sugars can increase water solubility. scirp.org For instance, phosphate (B84403) esters are a well-known strategy to dramatically increase the aqueous solubility of a parent drug for formulation purposes. orientjchem.org

Mutual Prodrugs : This strategy involves linking this compound to another pharmacologically active agent. The goal is for both compounds to exert their effects after cleavage, potentially leading to synergistic activity or combating side effects. researchgate.net For example, an antioxidant could be linked to reduce oxidative stress associated with inflammation.

The ideal prodrug is stable during administration and absorption, releases the active drug at the desired site of action, and generates non-toxic promoieties that are easily excreted from the body. ptfarm.pl

Synthesis and Characterization of Prodrug Conjugates

The synthesis of prodrugs of this compound primarily involves the chemical modification of its carboxylic acid functional group to form ester or amide linkages. These methods are well-established in organic chemistry and are analogous to the synthesis of prodrugs for other 2-arylpropionic acids. rjptonline.orgnih.gov

Ester Prodrug Synthesis: Ester prodrugs can be synthesized by reacting this compound with an appropriate alcohol in the presence of an acid catalyst. A more common and controlled method for research purposes is the use of a coupling agent. For example, the reaction of the acid with an alcohol can be mediated by N,N'-dicyclohexylcarbodiimide (DCC), a common reagent used to facilitate the formation of ester and amide bonds. nih.gov

General Reaction Scheme for Esterification:

Where R-COOH is this compound and R'-OH is the desired alcohol promoiety.

Amide Prodrug Synthesis: Similarly, amide prodrugs are prepared by reacting this compound with a primary or secondary amine. This reaction is also frequently carried out using a coupling agent like DCC to activate the carboxylic acid. nih.gov

General Reaction Scheme for Amidation:

Where R-COOH is this compound and R'-NH2 is the amine-containing promoiety.

Characterization: Once synthesized, the purity and identity of the prodrug conjugates are confirmed using a suite of analytical techniques.

Spectroscopy : Infrared (IR) spectroscopy is used to confirm the formation of the ester or amide bond by observing the characteristic carbonyl (C=O) stretching frequencies, which differ from the parent carboxylic acid. rjptonline.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is essential for elucidating the detailed chemical structure and confirming the successful conjugation of the promoiety. rjptonline.orgnih.govnih.gov

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the new compound, confirming that the desired modification has occurred. rjptonline.orgnih.gov

Chromatography : Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized prodrug and to separate it from starting materials and byproducts. nih.gov

Chemical Modifications for Modulating Molecular Properties (e.g., solubility, stability for research purposes)

Chemical modifications of this compound are undertaken in a research setting to alter its physicochemical properties, primarily its solubility and stability, to facilitate experimental studies.

Solubility Modification: The inherent solubility of this compound can be modulated through derivatization.

Increasing Lipophilicity : Converting the polar carboxylic acid group into a less polar ester or amide generally increases the compound's lipophilicity (fat solubility). scirp.org This is a common strategy to enhance membrane permeability for research on cellular uptake mechanisms. For example, simple alkyl esters (e.g., methyl, ethyl) or phenyl esters can be synthesized for this purpose. ontosight.aiontosight.ai

Increasing Hydrophilicity : For experiments requiring higher aqueous solubility, the parent acid can be conjugated to highly polar or ionizable promoieties. Strategies include the formation of esters with amino acids (which can exist as charged salts) or with polyethylene glycol (PEG) chains. scirp.orgorientjchem.org Another effective method is the creation of phosphate esters, which can be converted to highly water-soluble sodium or potassium salts. orientjchem.org

Stability Modification: The chemical stability of the parent compound can be altered through derivatization. For instance, amide bonds are generally more stable to enzymatic hydrolysis than ester bonds. researchgate.net This principle can be used to design prodrugs with different rates of conversion back to the active parent drug, allowing researchers to study the effects of release kinetics. In some cases, derivatization can protect the parent molecule from presystemic metabolism, ensuring more of the compound reaches the target site in an experimental model. researchgate.net

The table below summarizes strategies for modifying molecular properties for research purposes.

| Property to Modify | Chemical Modification Strategy | Resulting Derivative | Rationale for Research |

| Increase Lipophilicity | Esterification with a simple alcohol (e.g., ethanol) | Ethyl 2-(4-phenoxyphenyl)propanoate | To enhance membrane permeability for cell-based assays. scirp.org |

| Increase Hydrophilicity | Formation of a salt with a base (e.g., NaOH) | Sodium 2-(4-phenoxyphenyl)propanoate | To prepare aqueous stock solutions for in vitro experiments. ontosight.ai |

| Increase Hydrophilicity | Conjugation with a hydrophilic polymer (e.g., PEG) | PEG-2-(4-phenoxyphenyl)propanoate conjugate | To improve solubility and potentially prolong circulation time in animal models. scirp.org |

| Modulate Release Rate | Formation of an amide bond with an amino acid | Amino acid-2-(4-phenoxyphenyl)propanoate conjugate | To create a more stable prodrug compared to an ester for studying slower release kinetics. researchgate.net |

Strategies for Targeted Delivery in Research Models (excluding clinical application)

In research models, strategies are being explored to deliver derivatives of compounds like this compound to specific cells or tissues. These approaches aim to increase local concentration and reduce potential off-target effects in experimental systems.

One major strategy involves the use of nanoparticle-based delivery systems . A derivative of this compound can be encapsulated within or conjugated to a nanoparticle carrier. The surface of these nanoparticles can then be modified with targeting ligands—molecules that bind to specific receptors overexpressed on the surface of target cells. mdpi.com

Passive Targeting : Nanoparticles of a certain size (typically 10-200 nm) can passively accumulate in specific tissues, like tumors, through the Enhanced Permeability and Retention (EPR) effect in research models of cancer. This occurs because the blood vessels in these tissues are often leaky.

Active Targeting : For more specific delivery, nanoparticles can be decorated with ligands such as antibodies, peptides, or small molecules that recognize and bind to receptors on the target cell surface. nih.gov For example, if a research model involves cells overexpressing a particular receptor, a nanoparticle carrying a this compound derivative could be functionalized with a ligand for that receptor to facilitate targeted uptake.

Another approach is to design derivatives that can hijack endogenous transporter systems . For instance, conjugating the parent compound to an amino acid might allow the resulting prodrug to be recognized and transported into cells by L-type amino acid transporters (LATs), which are active in various tissues. scirp.org

These targeted strategies are purely investigational and are used in preclinical research to explore the potential of directing compounds to specific sites of interest, thereby studying their mechanism of action in a more controlled manner. mdpi.comnih.gov

Metabolic Pathways and Biotransformation of 2 4 Phenoxyphenyl Propanoic Acid

Identification of Metabolites via In Vitro and Preclinical In Vivo Studies

The biotransformation of fenoprofen (B1672519) results in the formation of several key metabolites. In vivo studies in humans have been crucial in identifying these compounds, which are primarily eliminated through urine. drugs.comdrugbank.com The two major metabolites identified are fenoprofen glucuronide and 4'-hydroxyfenoprofen glucuronide. drugs.comdrugbank.comwikipedia.org Together, these account for approximately 90% of a single administered oral dose within 24 hours. drugs.comdrugbank.com

Phase I metabolism involves the hydroxylation of the phenyl ring to form 4'-hydroxyfenoprofen. drugs.com Subsequently, both the parent drug, fenoprofen, and its hydroxylated metabolite undergo Phase II conjugation with glucuronic acid. This process, known as glucuronidation, significantly increases the water solubility of the compounds, facilitating their renal excretion. drugs.comyoutube.com

Further detailed analyses using high-performance liquid chromatography (HPLC) have been developed to quantify fenoprofen and its metabolites in biological fluids like plasma and urine. nih.gov These studies have shown that the concentrations of the metabolites in plasma are generally low compared to the unchanged parent drug. nih.gov

Fenoprofen is a chiral compound, existing as (R)- and (S)-enantiomers. Metabolic studies have distinguished between the stereoisomers of its metabolites. nih.gov Research has allowed for the direct separation of R- and S-fenoprofen glucuronides and the indirect measurement of 4'-hydroxyfenoprofen conjugates, highlighting the stereoselective nature of its metabolism. nih.gov

Table 1: Major Metabolites of 2-(4-Phenoxyphenyl)propanoic Acid (Fenoprofen)

| Metabolite Name | Metabolic Pathway | Role |

| 4'-Hydroxyfenoprofen | Phase I (Hydroxylation) | An oxidative metabolite formed prior to conjugation. drugs.com |

| Fenoprofen Glucuronide | Phase II (Glucuronidation) | A major, water-soluble conjugate of the parent drug for excretion. drugs.comdrugbank.com |

| 4'-Hydroxyfenoprofen Glucuronide | Phase I & Phase II | The glucuronide conjugate of the hydroxylated metabolite, also for excretion. drugs.comdrugbank.com |

| (R)-Fenoprofen Glucuronide | Phase II (Glucuronidation) | The glucuronide conjugate of the (R)-enantiomer. It is cleared rapidly from plasma. nih.gov |

| (S)-Fenoprofen Glucuronide | Phase II (Glucuronidation) | The glucuronide conjugate of the pharmacologically active (S)-enantiomer. Fenoprofen is almost entirely excreted as its S-acyl glucuronides. nih.gov |

Enzymatic Biotransformation Pathways and Enzyme Identification

The biotransformation of fenoprofen is an enzyme-mediated process occurring predominantly in the liver. drugs.com The metabolic pathways can be categorized into Phase I oxidative reactions and Phase II conjugative reactions. youtube.comnih.gov

Phase I Metabolism: The primary Phase I reaction is the hydroxylation of the fenoprofen molecule. This is catalyzed by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum of hepatocytes. nih.govontosight.ai This reaction introduces a hydroxyl group onto the phenoxy ring, resulting in 4'-hydroxyfenoprofen. drugs.com

Phase II Metabolism: The main Phase II pathway is glucuronidation. Both fenoprofen and its hydroxylated metabolite, 4'-hydroxyfenoprofen, are conjugated with glucuronic acid. drugs.com This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), another family of enzymes crucial for drug metabolism. mdpi.com The resulting glucuronide conjugates are more polar and readily excreted. drugs.com

Chiral Inversion: A significant aspect of fenoprofen's metabolism is the stereoselective inversion of its enantiomers. Fenoprofen is administered as a racemic mixture of (R)- and (S)-isomers. The (S)-enantiomer possesses the desired pharmacological activity. wikipedia.org In the body, the less active (R)-fenoprofen undergoes a unidirectional chiral inversion to the active (S)-fenoprofen. wikipedia.org This bioconversion is a complex process believed to involve the formation of a coenzyme A (CoA) thioester intermediate. capes.gov.br

Table 2: Key Enzymes in the Biotransformation of Fenoprofen

| Enzyme Family | Specific Role | Metabolic Pathway |

| Cytochrome P450 (CYP) | Catalyzes the hydroxylation of fenoprofen to 4'-hydroxyfenoprofen. ontosight.ai | Phase I (Oxidation) |

| UDP-Glucuronosyltransferases (UGTs) | Catalyzes the conjugation of fenoprofen and 4'-hydroxyfenoprofen with glucuronic acid. mdpi.com | Phase II (Glucuronidation) |

| Acyl-CoA Synthetases / Thioesterases | Implicated in the formation and hydrolysis of fenoprofen-CoA thioester, a key step in the chiral inversion of (R)- to (S)-fenoprofen. capes.gov.br | Chiral Inversion |

Comparative Metabolic Studies across Preclinical Species

While detailed, direct comparative metabolic studies for fenoprofen across multiple preclinical species are not extensively documented in the available literature, it is standard practice in drug development to evaluate metabolism in various animal models. Animal studies have been conducted for fenoprofen to understand its pharmacological and toxicological profiles. drugs.com

The importance of such comparative studies is highlighted by research on other profens, like loxoprofen (B1209778). A study on loxoprofen investigated its metabolism in liver microsomes from humans, monkeys, dogs, rats, and mice. mdpi.com This research identified species-specific differences in the formation of various metabolites, underscoring that metabolic pathways and the enzymes involved, such as specific CYP and UGT isoforms, can vary significantly between species. mdpi.com For example, the study on loxoprofen identified CYP3A4 and CYP3A5 as the major isoforms for its hydroxylation in humans, while UGT2B7 was the primary enzyme for its glucuronidation. mdpi.com Such findings emphasize that the dog, for instance, may not always be a relevant model for human risk assessment of organic acids due to differences in renal clearance mechanisms. capes.gov.br These examples from related compounds suggest that similar species-dependent variations likely exist for the metabolism of fenoprofen.

Microbial Biotransformation of Propanoic Acid Derivatives

Microbial biotransformation is a valuable tool in pharmaceutical development, utilizing microorganisms or their enzymes to perform specific chemical modifications on drug molecules. nih.govfrontiersin.org This approach is particularly relevant for 2-arylpropionic acids like fenoprofen.

One of the key applications is in the production of single, desired enantiomers of chiral drugs. As the (S)-enantiomer of fenoprofen is the pharmacologically active form, microbial systems can be engineered to selectively produce it. frontiersin.org Research has shown that carboxylesterases can be used for the enantioselective hydrolysis of racemic profen esters. Whole-cell biocatalysts, such as engineered E. coli, can be used to perform this bioconversion, offering an environmentally friendly route to producing the more potent (S)-enantiomer. frontiersin.org

The process often involves incubating the racemic drug with a selected microbial culture. The microorganisms' enzymatic machinery can perform various reactions, including hydrolysis, oxidation, and conjugation, sometimes leading to novel derivatives with potentially improved activity or different properties. nih.gov For example, fungi like Absidia glauca and Glomerella cingulata have been used to metabolize various terpenes, demonstrating the diverse catalytic abilities of microbes. nih.gov While specific studies detailing the full range of fenoprofen's microbial metabolites are limited, the principles of microbial biotransformation establish a clear potential for creating fenoprofen derivatives and for the efficient, green production of its active stereoisomer. frontiersin.orgfrontiersin.org

Advanced Analytical Methodologies for 2 4 Phenoxyphenyl Propanoic Acid Research

Development of Chromatographic Techniques for Research Sample Analysis (e.g., HPLC, GC-MS)

Chromatographic methods are the cornerstone for the separation and quantification of 2-(4-phenoxyphenyl)propanoic acid in research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC):

HPLC, particularly in its reverse-phase configuration (RP-HPLC), is widely employed for the analysis of this compound due to the compound's polarity. wisdomlib.org Development of HPLC methods involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength to achieve sensitive and specific quantification.

Several studies have detailed robust HPLC methods. For instance, a method for analyzing the compound in bulk drug form utilized a C18 column with a mobile phase of methanol (B129727) and acetonitrile (B52724) (80:20 v/v) at a flow rate of 1.5 ml/min, with detection at 270 nm. wisdomlib.org Another method for its determination in human plasma used a reversed-phase alkylphenyl column with a mobile phase of acetonitrile-water-acetic acid (50:50:2 v/v/v) and UV detection at 272 nm. nih.gov This method demonstrated sensitivity down to 0.5 µg/ml in a 1.0 ml plasma sample. nih.gov The versatility of HPLC is further shown in its application for quantifying radiolabelled triacylglycerols containing fenoprofen (B1672519), where separation was achieved in under 10 minutes using a normal-phase column. nih.gov

More advanced techniques like Ultra-Performance Liquid Chromatography (UHPLC), often coupled with tandem mass spectrometry (MS/MS), offer higher sensitivity and shorter analysis times. A UHPLC-MS/MS method for quantifying the compound in human plasma utilized a C18 column with an isocratic elution of methanol and 0.2% acetic acid in water (75:25, v/v). nih.gov This highly sensitive method had a linear range of 0.02-20 μg/mL. nih.gov

| Technique | Matrix | Column | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | Bulk Drug | Enable C18 (250nm x 4.6, 5µm) | Methanol:Acetonitrile (80:20 v/v) | UV at 270 nm | Linearity range of 10-80 µg/ml. | wisdomlib.org |

| RP-HPLC | Human Plasma | Reversed-phase alkylphenyl | Acetonitrile:Water:Acetic Acid (50:50:2 v/v/v) | UV at 272 nm | Sensitive to 0.5 µg/ml; retention time of 8 min. | nih.gov |

| UHPLC-MS/MS | Human Plasma | BEH C18 (50 x 2.1 mm, 1.7 µm) | Methanol:0.2% Acetic Acid in Water (75:25, v/v) | ESI-MS/MS | Linear range of 0.02-20 µg/mL; short analysis time. | nih.gov |

| HPLC | Equine Plasma & Urine | Not specified | Not specified | Not specified | Detection limits of 0.05 µg/mL (plasma) and 0.2 µg/mL (urine). | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of this compound, although it often requires derivatization to increase the volatility of the acidic compound. shimadzu.com The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and separated on a capillary column (e.g., a wax-type column like SH-WAX). shimadzu.comjppres.com The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification. While specific GC-MS methods for this compound are less commonly published than HPLC methods, the principles are well-established for related short-chain fatty acids and other organic compounds. shimadzu.comjppres.comresearchgate.net The use of two-dimensional GC (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) can provide even greater resolving power for complex samples. kau.edu.sa

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies (e.g., NMR, Mass Spectrometry in research context)

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound, its metabolites, and its impurities, as well as for studying its interactions and reaction mechanisms.

Mass Spectrometry (MS):

In a research context, mass spectrometry provides crucial information on the molecular weight and structure of the analyte. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying compounds in complex mixtures. nih.gov For this compound, electrospray ionization (ESI) in the negative ion mode is commonly used, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. nih.govmassbank.jp

Tandem mass spectrometry (MS/MS) experiments involve selecting the precursor ion (e.g., m/z 241.087 for the deprotonated molecule) and subjecting it to collision-induced dissociation (CID). nih.govnih.gov This process generates characteristic fragment ions that are used for structural confirmation and sensitive quantification via selected reaction monitoring (SRM). nih.gov For example, the transition of m/z 241 to m/z 197 is a known fragmentation pathway for this compound. nih.gov High-resolution mass spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. massbank.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is the most powerful method for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. nih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the two phenyl rings, the methine proton at the chiral center, and the methyl group protons. chemicalbook.comspectrabase.comchemicalbook.com The chemical shifts, integration values, and coupling patterns of these signals allow for the unambiguous assignment of the structure. ¹³C NMR provides complementary information on the carbon skeleton. nih.gov NMR is also used to study the interaction of the compound with other molecules, such as cyclodextrins, by observing changes in chemical shifts upon complex formation. semanticscholar.org

Bioanalytical Method Development for In Vitro and Preclinical Samples

Analyzing this compound in biological matrices like plasma, urine, or tissue homogenates presents unique challenges due to the complexity of the sample and the low concentrations of the analyte. arabjchem.org Bioanalytical methods must be sensitive, specific, accurate, and robust.

Development typically begins with sample preparation, a critical step to remove interfering substances like proteins and lipids and to concentrate the analyte. arabjchem.orgmdpi.com Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) or an acid is added to the plasma sample to denature and precipitate proteins. nih.govarabjchem.org

Liquid-Liquid Extraction (LLE): This technique separates the compound from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. nih.govnih.govmdpi.com Diethyl ether is one solvent used for this purpose. nih.gov

Solid-Phase Extraction (SPE): A more selective technique where the analyte is retained on a solid sorbent (e.g., C18) while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. nih.gov This method is highly effective for cleaning up complex samples before HPLC or LC-MS analysis. mdpi.com

Following extraction, quantification is most commonly performed using LC-MS/MS due to its high sensitivity and specificity, which is essential for pharmacokinetic studies in preclinical models. nih.gov For instance, a validated UHPLC-MS/MS method successfully quantified the compound in human plasma using a combination of protein precipitation and solid-phase extraction, requiring only 200 μL of plasma. nih.gov Similarly, an HPLC method was developed for equine plasma and urine using liquid-liquid extraction. nih.gov These methods are validated according to regulatory guidelines to ensure their reliability for preclinical research.

| Matrix | Sample Preparation | Analytical Technique | Key Features | Reference |

|---|---|---|---|---|

| Human Plasma | Protein Precipitation followed by Solid-Phase Extraction (SPE) | UHPLC-MS/MS | High sensitivity (LOD 0.02 µg/mL), small sample volume (200 µL). | nih.gov |

| Human Plasma | Acid precipitation and Liquid-Liquid Extraction (LLE) | HPLC-UV | Sensitivity of 0.5 µg/ml. | nih.gov |

| Equine Plasma and Urine | Liquid-Liquid Extraction (LLE) | HPLC-UV | Detection limits of 0.05 µg/mL (plasma) and 0.2 µg/mL (urine). | nih.gov |

| Isolated Hepatocytes and Adipocytes | Lipid extraction with diethyl ether and silica (B1680970) cartridge cleanup | HPLC | Quantitation of radiolabelled triacylglycerols containing the compound. | nih.gov |

Trace Analysis and Impurity Profiling in Research Synthesis

Controlling impurities in any synthesized active pharmaceutical ingredient is critical. The identification, quantification, and control of impurities that arise during the synthesis of this compound are essential for ensuring the quality and consistency of the compound for research purposes.

Impurity Profiling:

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. These can include starting materials, intermediates, by-products, and degradation products. For this compound, several process-related impurities have been identified, such as Fenoprofen Impurity A (Bis(4-methoxyphenyl)methanone) and Fenoprofen Impurity B (2,2-Dimethyl-5-[2,5-dimethylphenoxy] pentanoic acid). o2hdiscovery.cosynzeal.com The synthesis and characterization of these potential impurities are necessary to develop specific analytical methods for their detection. Stability-indicating HPLC methods are developed to separate the main compound from all potential impurities and degradation products that might form under stress conditions (e.g., acid, base, heat, light). pensoft.net

Trace Analysis:

Trace analysis involves quantifying components at very low concentrations (ppb or ppt (B1677978) levels). honeywell.com This is crucial for controlling genotoxic impurities and for environmental analysis. High-purity reagents and solvents are essential to minimize blank values and ensure accuracy. honeywell.com Sensitive analytical techniques like LC-MS/MS are ideally suited for trace analysis. Methods developed for detecting trace levels of structurally related compounds, such as phenoxy carboxylic acid herbicides in water samples, demonstrate the feasibility of using techniques like solid-phase extraction coupled with LC-MS/MS for this purpose. researchgate.net The development of such methods for this compound ensures that even minute levels of impurities can be monitored and controlled during the synthesis and formulation development stages.

Future Research Directions and Translational Perspectives

Emerging Synthetic Routes and Methodological Advancements

The future of synthesizing 2-(4-Phenoxyphenyl)propanoic acid and its derivatives is increasingly focused on principles of green chemistry and enzymatic catalysis to create optically pure compounds efficiently and sustainably. rsc.org

Biocatalytic Synthesis: A significant trend is the use of biocatalysts, such as lipases and esterases, for the asymmetric synthesis of profens. rsc.org These enzymes can perform kinetic resolutions of racemic mixtures through hydrolysis or esterification, yielding the desired enantiomerically pure (S)-profens with high selectivity. rsc.org For instance, lipase-catalyzed alcoholysis of racemic profen esters can achieve optical purities greater than 99% enantiomeric excess (ee). rsc.org Furthermore, protein engineering is being employed to enhance the enantioselectivity and efficiency of these enzymes for industrial applications. rsc.orgfrontiersin.org Another innovative biocatalytic route is the asymmetrization of prochiral precursors, like arylmalonic acid esters, using enzymes such as arylmalonate decarboxylase (AMDase), which offers a theoretical yield of 100%. rsc.org

Advanced Chemical Synthesis: In parallel, advancements in chemical synthesis are focusing on milder and more efficient methods for constructing the diaryl ether core, a key structural feature of this compound. Modern Ullmann-type coupling reactions, accelerated by inexpensive ligands and copper(I) oxide catalysts, can be performed under mild conditions. acs.org The use of nano-catalysts, such as copper oxide (CuO) or palladium nanoparticles supported on various materials, is also gaining traction for C-O cross-coupling reactions, offering high yields and the ability to reuse the catalyst. nih.gov Additionally, photoredox catalysis combined with nickel catalysis presents a state-of-the-art method for the asymmetric carbonylative coupling of alkyl halides, offering a modular route to α-chiral carboxylic acids like profens. acs.org Solvent-free reaction conditions, sometimes assisted by microwave irradiation, are also being explored to create more environmentally friendly and efficient synthetic processes. researchgate.netorganic-chemistry.org

Exploration of Novel Biological Targets for this compound Analogues

While the primary biological targets of profens are cyclooxygenase (COX) enzymes, future research is actively exploring novel targets to develop analogues with improved efficacy and reduced side effects. researchgate.net This exploration aims to move beyond COX inhibition to modulate other key players in inflammatory pathways. nih.govnih.gov

Prostaglandin (B15479496) Synthases and Inflammasomes: One promising area is the targeting of terminal prostaglandin synthases, such as microsomal prostaglandin E synthase-1 (mPGES-1). nih.gov Inhibiting mPGES-1 would more selectively block the production of the pro-inflammatory prostaglandin E2 without the broad effects of COX inhibition. nih.gov Another emerging set of targets are inflammasomes, particularly NLRP1 and NLRP3, which are innate immune sensors that trigger inflammatory responses. hudson.org.au Developing dual inhibitors for these inflammasomes could offer a powerful new class of anti-inflammatory drugs. hudson.org.au

Kinases, Cytokines, and Other Pathways: Research is also focused on biomolecules involved in inflammatory signal transduction, such as p38 kinase and c-Jun N-terminal kinase (JNK), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). researchgate.net By designing analogues that can inhibit these targets, it may be possible to treat chronic inflammatory diseases more effectively. researchgate.net Beyond inflammation, there is potential for repurposing the this compound scaffold. For example, by modifying the structure, new analogues could be designed to target pro-survival proteins like Mcl-1, which is crucial in certain cancers such as chronic lymphocytic leukemia. nih.gov There is also interest in developing compounds that can mitigate the gastrointestinal damage caused by NSAIDs, potentially inspired by the protective mechanisms of peptides like BPC 157. rupahealth.com

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and development of new chemical entities based on the this compound scaffold. These computational tools can accelerate the drug discovery process, improve prediction accuracy, and offer insights that are not achievable through traditional methods alone. nih.govarxiv.org

Predictive Modeling and Drug Discovery: ML algorithms are being used to analyze large datasets, including electronic health records (EHR), to identify potential drug-drug interactions and predict adverse events like drug-induced liver injury for NSAIDs. nih.govresearchgate.net For instance, a logistic regression-based ML model successfully identified known interactions for the NSAID diclofenac (B195802) from an EHR dataset. nih.gov AI is also instrumental in predicting drug-target interactions. frontiersin.org Deep learning models can analyze complex compound and protein data to predict which molecules will bind to specific targets, thereby streamlining the identification of new drug candidates. frontiersin.orgtorrens.edu.au

Optimization and Formulation: In the realm of drug formulation, AI applications like Design® Expert are used to optimize novel delivery systems. nih.gov For example, AI has been used to develop and optimize targeted in-situ forming nanoparticles for the intra-articular delivery of NSAIDs, aiming to increase bioavailability and minimize systemic side effects. nih.gov Furthermore, machine learning techniques such as eXtreme Gradient Boosting (XGBoost) are being employed to identify predictors of potentially inappropriate NSAID use in specific patient populations, helping to create safer prescribing guidelines. nih.govnih.gov

Development of Next-Generation Chemical Entities Based on this compound Scaffold

The development of next-generation chemical entities from the this compound scaffold is focused on creating molecules with enhanced therapeutic profiles, novel mechanisms of action, and improved safety.

Dual-Acting and Multi-Target Ligands: A significant area of development is the creation of dual-acting anti-inflammatory drugs. These are single molecules designed to inhibit two different targets simultaneously, such as both COX and 5-lipoxygenase (5-LOX). nih.gov This approach could lead to drugs that not only alleviate symptoms but may also modify the course of rheumatic diseases by concurrently reducing the production of both prostaglandins (B1171923) and leukotrienes. nih.gov Another strategy involves designing dual agonists for targets like peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), which could offer benefits for metabolic diseases. researchgate.net

Scaffold Hopping and Novel Derivatives: "Scaffold hopping" is a powerful computational and synthetic strategy used to replace the central core of a molecule while retaining its key binding features. nih.govcriver.com This approach allows for the rapid exploration of new chemical space and the generation of novel intellectual property. tandemai.comnih.gov By replacing the profen core with a different chemical structure, it may be possible to overcome liabilities of the original scaffold, such as toxicity or poor pharmacokinetic properties. criver.comresearchgate.net The synthesis of new derivatives with different heterocyclic moieties, such as oxazoles, is also a promising route to discover compounds with new or improved biological activities. researchgate.net

Prodrugs and Advanced Delivery Systems: To address issues like poor water solubility and gastrointestinal side effects, researchers are developing prodrugs of profens. One approach is the enzymatic esterification of the carboxylic acid group with hydrophilic molecules like glycerol (B35011) or sorbitol, which can improve the compound's pharmaceutical properties. nih.govunife.it The development of targeted drug delivery systems, which can deliver the active compound specifically to the site of inflammation, is another key strategy to reduce systemic side effects and improve therapeutic efficacy. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.